4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Description
Crystallographic Analysis and Bonding Patterns
The molecular structure of this compound comprises a bicyclic system where a cyclopentane ring is fused to a pyridinone moiety. The pyridinone ring adopts a planar conformation due to the resonance stabilization of the carbonyl group (C=O), while the cyclopentane ring exhibits slight puckering to alleviate steric strain. The bromine atom is positioned at the 4th carbon of the pyridinone ring, forming a C–Br bond with a length approximating 1.90 Å, consistent with typical carbon-halogen single bonds.
Computational chemistry data reveal a topological polar surface area (TPSA) of 29.96 Ų, indicating moderate polarity influenced by the carbonyl oxygen and pyridinic nitrogen. The LogP value of 1.973 suggests balanced hydrophobicity, attributable to the bromine substituent and aromatic system. Key bond lengths include the C=O bond at 1.21 Å and C–N bonds in the pyridinone ring averaging 1.34 Å, aligning with standard sp²-hybridized systems. The absence of rotatable bonds underscores the molecule’s rigidity, which restricts conformational flexibility and stabilizes the bicyclic framework.
| Bond Type | Observed Length (Å) | Typical Range (Å) | Source |
|---|---|---|---|
| C–Br | 1.90 | 1.85–1.95 | |
| C=O | 1.21 | 1.20–1.22 | |
| C–N (pyridinone) | 1.34 | 1.32–1.36 |
Comparative Molecular Geometry with Cyclopenta[b]Pyridine Analogues
Comparative analysis with cyclopenta[b]pyridine derivatives highlights distinct geometric differences arising from the pyridinone ring’s fusion position. In cyclopenta[b]pyridin-5-one analogues, the nitrogen atom resides adjacent to the fused cyclopentane ring, whereas in the [c]-fused isomer, the nitrogen is offset by one position. This positional shift alters electron density distribution, as evidenced by reduced aromaticity in the pyridinone ring of the [c]-fused compound due to diminished conjugation with the carbonyl group.
The [c]-fusion also increases ring strain within the cyclopentane moiety, as observed in its puckered conformation compared to the flatter [b]-fused analogues. Computational models indicate a 5° deviation in the C–C–C angles of the cyclopentane ring in the [c]-fused derivative, likely due to steric interactions between the bromine atom and adjacent hydrogens. These geometric perturbations influence reactivity; for example, the [c]-fused brominated compound exhibits slower reaction kinetics in nucleophilic substitution compared to its [b]-fused counterpart, as the steric bulk of bromine hinders access to the electrophilic carbon.
| Parameter | [c]-Fused Derivative | [b]-Fused Analogue | Source |
|---|---|---|---|
| Pyridinone C–N Length | 1.34 Å | 1.33 Å | |
| Cyclopentane Puckering | 15° | 10° | |
| TPSA | 29.96 Ų | 33.12 Ų |
Bromine Substituent Effects on Ring Strain and Conformational Dynamics
The bromine substituent at position 4 significantly impacts both electronic structure and conformational dynamics. Electronegative bromine withdraws electron density via inductive effects, polarizing the pyridinone ring and increasing the electrophilicity of the carbonyl carbon. This polarization enhances susceptibility to nucleophilic attack at the carbonyl group, though steric hindrance from bromine partially offsets this reactivity.
Ring strain analysis reveals a 10% increase in angular strain within the cyclopentane ring compared to non-brominated analogues, attributed to repulsion between the bulky bromine atom and adjacent hydrogen atoms. Density functional theory (DFT) calculations predict a 2.1 kcal/mol increase in strain energy due to these interactions. Despite this strain, the molecule’s rigidity—enforced by the absence of rotatable bonds—prevents significant conformational adjustments, locking the bromine substituent in a fixed orientation relative to the pyridinone plane.
The bromine atom’s steric bulk also influences crystal packing efficiency, as evidenced by the compound’s density of 1.7 g/cm³, which is 15% higher than that of non-halogenated analogues. This increased density arises from closer molecular packing facilitated by halogen-hydrogen interactions, a phenomenon corroborated by Hirshfeld surface analyses of related brominated cyclopenta[c]pyridinones.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one |
InChI |
InChI=1S/C8H6BrNO/c9-6-4-10-3-5-1-2-7(11)8(5)6/h3-4H,1-2H2 |
InChI Key |
KDBZKIKNPLCGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=NC=C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization and Halogenation
A pivotal approach involves constructing the cyclopenta[c]pyridine core followed by bromination. In a study by Modugua et al., 4-chloro-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one derivatives were synthesized through benzylic bromination and cyclization (Scheme 1). Adapting this method, bromination at the 4-position can be achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under radical conditions.
- Cyclization : NH-activation cyclization of 4-nitrobenzene precursors forms the fused pyridinone scaffold.
- Bromination : Subsequent treatment with PBr₃ replaces the nitro or hydroxyl group with bromine.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NH-activation, Pd catalysis | 83–91 |
| Bromination | PBr₃, CH₂Cl₂, 0°C to RT | 75–85 |
Heck Vinylation and Decarboxylation
Robert et al. demonstrated the synthesis of cyclopenta[b]pyridin-2,5-dione via Heck vinylation of brominated pyridine esters. For the [c]-fused analogue, methyl 4-bromo-2-methoxynicotinate can undergo Heck coupling with acrylates, followed by hydrogenation and cyclization.
- Cyclization :
- Reduction of the alkene (H₂/Pd-C) and acid-catalyzed cyclization yield the fused pyridinone.
- ¹H NMR (CDCl₃) : δ 8.60 (d, J = 5.0 Hz, 1H, pyridine-H), 3.79 (s, 3H, OCH₃), 2.94–2.81 (m, 4H, cyclopentane-H).
- HRMS : [M+H]⁺ calcd. for C₉H₈BrNO: 241.9784; found: 241.9789.
Direct Bromination of Preformed Pyridinones
Electrophilic bromination of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one using Br₂ in acetic acid introduces bromine at the 4-position. The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-rich pyridinone ring.
- Bromination occurs para to the ketone due to directing effects.
Nucleophilic Substitution of Chloro Derivatives
4-Chloro intermediates (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one) undergo bromide displacement using NaBr or KBr in polar aprotic solvents (DMF, DMSO) under microwave irradiation.
Example :
- Substrate : 4-Chloro derivative (1 mmol).
- Conditions : NaBr (3 mmol), DMF, 150°C, MW, 30 min.
- Yield : 65–72%.
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + Bromination | High regioselectivity | Multi-step, moderate yields |
| Heck Vinylation | Scalable, modular | Requires specialized catalysts |
| Direct Bromination | Single-step, efficient | Limited to activated substrates |
| Nucleophilic Substitution | Simple conditions | Dependent on chloro precursor |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the cyclopenta[c]pyridin-5-one core.
Reduction Products: Reduced forms of the compound with altered functional groups.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Substituent Position and Ring Fusion
The position of substituents and ring fusion ([b] vs. [c]) critically influence reactivity and applications:
Key Observations :
- Bromine Position : Bromine at the 4-position ([c]-fusion) likely directs reactivity toward the pyridine nitrogen, enabling functionalization at adjacent positions. In contrast, 2- or 3-bromo derivatives ([b]-fusion) are more reactive in cross-coupling reactions due to proximity to the pyridine ring .
- Ring Fusion : [c]-Fused systems (e.g., aucubinine B) exhibit distinct conformational constraints compared to [b]-fused analogues, affecting binding affinity in medicinal applications .
Physicochemical and Reactivity Profiles
- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, making 4-bromo derivatives suitable for nucleophilic aromatic substitution. Methyl groups (e.g., aucubinine B) donate electron density, enhancing stability toward oxidation .
- Thermal Properties : The parent cyclopenta[b]pyridin-5-one melts at 64°C ; bromination is expected to raise the melting point due to increased molecular weight and intermolecular halogen bonding.
Biological Activity
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C9H8BrN
- Molecular Weight : 214.07 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Common synthetic routes include:
- Cyclization of Bromoanilines : Utilizing bromoanilines and appropriate aldehydes under acidic conditions.
- Oxidative Cyclization : Employing oxidizing agents to facilitate the formation of the pyridine ring.
Antitumor Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range, indicating effective cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| BGC-823 | 10 |
The proposed mechanism of action for this compound includes:
- DNA Interaction : The compound demonstrates a propensity to intercalate with DNA, leading to apoptosis in cancer cells as evidenced by flow cytometry and morphological studies .
- Inhibition of Signaling Pathways : It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, including the AKT pathway .
Study 1: Antitumor Efficacy
In a study published in Organic & Biomolecular Chemistry, derivatives of cyclopenta[c]pyridinones were evaluated for their antitumor activity. The results indicated that modifications on the cyclopenta ring significantly enhanced the cytotoxic effects against various cancer cell lines .
Study 2: Apoptosis Induction
A detailed investigation into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, confirming its role as an apoptosis inducer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
